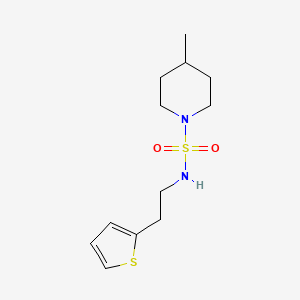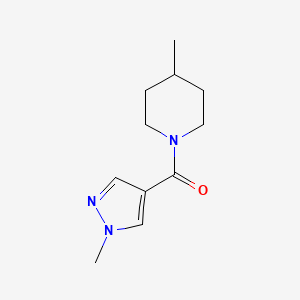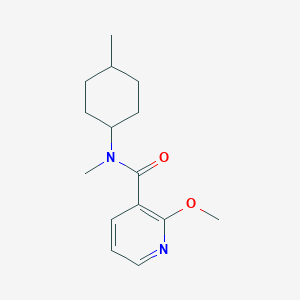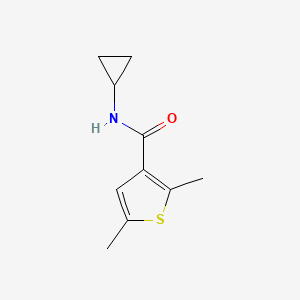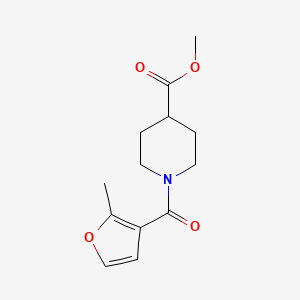
2-chloro-N-cyclopropyl-N-ethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-cyclopropyl-N-ethylbenzamide, also known as CEC, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the benzamide family, which is known for its diverse range of biological activities. CEC has been shown to have a number of interesting properties, including its ability to modulate the activity of certain receptors in the brain. In
Wissenschaftliche Forschungsanwendungen
2-chloro-N-cyclopropyl-N-ethylbenzamide has been studied extensively for its potential applications in scientific research. One area of research that has received a lot of attention is its ability to modulate the activity of certain receptors in the brain. Specifically, 2-chloro-N-cyclopropyl-N-ethylbenzamide has been shown to act as a selective antagonist of the α7 nicotinic acetylcholine receptor, which is involved in a number of physiological processes, including learning and memory. This has led to interest in 2-chloro-N-cyclopropyl-N-ethylbenzamide as a potential therapeutic agent for a range of neurological disorders, including Alzheimer's disease and schizophrenia.
Wirkmechanismus
The mechanism of action of 2-chloro-N-cyclopropyl-N-ethylbenzamide is not fully understood, but it is believed to involve its ability to bind to and block the activity of certain receptors in the brain. Specifically, 2-chloro-N-cyclopropyl-N-ethylbenzamide has been shown to act as a competitive antagonist of the α7 nicotinic acetylcholine receptor, which is involved in the regulation of cognitive function. By blocking this receptor, 2-chloro-N-cyclopropyl-N-ethylbenzamide may be able to improve cognitive function in individuals with neurological disorders.
Biochemical and Physiological Effects:
2-chloro-N-cyclopropyl-N-ethylbenzamide has been shown to have a number of biochemical and physiological effects. In addition to its activity as a selective antagonist of the α7 nicotinic acetylcholine receptor, 2-chloro-N-cyclopropyl-N-ethylbenzamide has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. This inhibition may have implications for the treatment of Alzheimer's disease, which is characterized by a loss of cholinergic neurons in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-chloro-N-cyclopropyl-N-ethylbenzamide in lab experiments is its ability to selectively modulate the activity of certain receptors in the brain. This selectivity may allow for more precise and targeted experiments, which could lead to a better understanding of the underlying mechanisms of neurological disorders. However, one limitation of using 2-chloro-N-cyclopropyl-N-ethylbenzamide is its relatively low potency, which may make it difficult to achieve the desired effects in some experiments.
Zukünftige Richtungen
There are a number of future directions for research on 2-chloro-N-cyclopropyl-N-ethylbenzamide. One area of interest is the development of more potent analogs of 2-chloro-N-cyclopropyl-N-ethylbenzamide that may have improved therapeutic potential. Another area of interest is the investigation of the effects of 2-chloro-N-cyclopropyl-N-ethylbenzamide on other receptors in the brain, which may provide insight into its broader physiological effects. Additionally, further research is needed to fully understand the mechanism of action of 2-chloro-N-cyclopropyl-N-ethylbenzamide and its potential applications in the treatment of neurological disorders.
Conclusion:
In conclusion, 2-chloro-N-cyclopropyl-N-ethylbenzamide is a chemical compound that has been widely studied for its potential applications in scientific research. Its ability to modulate the activity of certain receptors in the brain has led to interest in its use as a potential therapeutic agent for a range of neurological disorders. While there are some limitations to its use in lab experiments, there are also a number of future directions for research that may lead to a better understanding of its properties and potential applications.
Synthesemethoden
The synthesis of 2-chloro-N-cyclopropyl-N-ethylbenzamide involves a series of chemical reactions that are typically carried out in a laboratory setting. The starting material for the synthesis is ethyl cyclopropyl ketone, which is reacted with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 2-chloroaniline in the presence of a base, such as sodium carbonate, to yield 2-chloro-N-cyclopropyl-N-ethylbenzamide. The overall yield of this synthesis method is typically around 50-60%.
Eigenschaften
IUPAC Name |
2-chloro-N-cyclopropyl-N-ethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c1-2-14(9-7-8-9)12(15)10-5-3-4-6-11(10)13/h3-6,9H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMDGBFJGTXDEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CC1)C(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-cyclopropyl-N-ethylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B7501838.png)
